Product packaging for Abamine SG oxalic acid salt(Cat. No.:)

Abamine SG oxalic acid salt

Cat. No.: B8024021
M. Wt: 491.5 g/mol
InChI Key: JHDUZCZETKFWAF-CVDVRWGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Chemical Modulators in Plant Hormone Signaling

Chemical modulators are small, synthetically-derived molecules that can perturb the function of biological systems, providing a method known as chemical genetics or chemical biology to study cellular processes. mdpi.com In plant science, these regulators are instrumental in overcoming challenges posed by genetic redundancy, where the knockout of a single gene may not produce a noticeable effect due to the presence of other functionally equivalent genes. postapplescientific.com Chemical regulators can target specific proteins or entire pathways involved in hormone biosynthesis, metabolism, transport, or signal transduction. uniprot.org By applying these compounds, researchers can induce transient and conditional changes in hormone activity, allowing for the precise study of hormone functions at different developmental stages or under specific environmental conditions. mdpi.comuniprot.org This approach has been crucial in identifying hormone receptors and elucidating the intricate networks that govern plant life. postapplescientific.com

Major Plant Hormones Primary Functions
Abscisic Acid (ABA) Regulates stress responses (drought, salinity), seed dormancy, and stomatal opening. uniprot.orgresearchgate.net
Auxins Control cell division and elongation, root formation, and apical dominance. postapplescientific.comresearcher.life
Gibberellins (GAs) Regulate stem elongation, seed germination, and flowering. researcher.lifenih.gov
Cytokinins (CKs) Promote cell division and shoot growth; involved in leaf senescence. uniprot.orgresearcher.life
Ethylene A gaseous hormone that regulates fruit ripening, senescence, and abscission. uniprot.org
Brassinosteroids (BRs) Steroid hormones essential for cell elongation, division, and photomorphogenesis. uniprot.org
Jasmonic Acid (JA) Mediates responses to insect herbivory and necrotrophic pathogens. uniprot.org
Salicylic Acid (SA) Key regulator of defense against biotrophic pathogens. mdpi.comuniprot.org
Strigolactones (SLs) Inhibit shoot branching and promote symbiotic relationships with mycorrhizal fungi. mdpi.compostapplescientific.com

Significance of Abscisic Acid (ABA) in Plant Physiological Processes and Stress Responses

Abscisic acid (ABA) is a sesquiterpenoid phytohormone that acts as a central regulator of plant responses to environmental challenges, earning it the name "stress hormone". researchgate.netfrontiersin.org Under abiotic stress conditions such as drought, high salinity, and cold, ABA levels in plant tissues increase significantly. researchgate.netfrontiersin.org This accumulation triggers a cascade of physiological adaptations aimed at conserving water and protecting cellular components. One of its most critical functions is the regulation of stomatal aperture; ABA induces stomatal closure to reduce water loss through transpiration. researchgate.netnih.gov

Beyond its role in stress, ABA is indispensable for various aspects of normal plant development, including the induction and maintenance of seed dormancy, which prevents premature germination. nih.govnih.gov The ABA signaling pathway is highly conserved in plants and involves a core set of components that have been extensively characterized.

Component Role in ABA Signaling
PYR/PYL/RCAR Receptors Intracellular proteins that perceive and bind to ABA. nih.govnih.gov
PP2C Phosphatases (Clade A) Negative regulators that are inhibited by the ABA-receptor complex. nih.govnih.gov
SnRK2 Kinases Positive regulators that are released from PP2C inhibition and activated to phosphorylate downstream targets, initiating cellular responses. nih.govnih.gov

Genesis and Development of Abamine SG as an ABA Biosynthesis Inhibitor

The development of specific inhibitors is crucial for studying the function of ABA. The biosynthesis of ABA in higher plants involves a key regulatory step: the oxidative cleavage of 9-cis-epoxycarotenoids into xanthoxin, a reaction catalyzed by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). uniprot.orgnih.gov Targeting this enzyme provides a direct way to lower endogenous ABA levels.

Initial research led to the development of Abamine, a competitive inhibitor of NCED, which was designed based on the structure of another inhibitor, nordihydroguaiaretic acid (NDGA). nih.govebi.ac.uk While effective, Abamine was found to cause phytotoxicity at higher concentrations, an effect unrelated to its inhibition of ABA synthesis. researchgate.netnih.gov

This limitation spurred further research, leading to the creation of Abamine SG. researchgate.netnih.gov Through structure-activity relationship studies, Abamine SG was engineered to be a more potent and specific inhibitor of NCED than its predecessor. nih.gov Research showed that Abamine SG did not inhibit the growth of Arabidopsis seedlings even at high concentrations, demonstrating its reduced phytotoxicity. nih.gov It is a more effective tool for chemically inducing an ABA-deficient state in plants to study the hormone's functions. nih.govmdpi.com

ABA Biosynthesis Inhibitor Target/Mechanism Key Characteristics
Nordihydroguaiaretic Acid (NDGA) Inhibits NCED. researchgate.netnih.govLacks high specificity, can cause morphological changes by affecting lipid metabolism. researchgate.net
Abamine Competitive inhibitor of NCED. nih.govmedkoo.comThe first inhibitor developed specifically for NCED; shows some phytotoxicity at high concentrations. researchgate.netnih.gov
Abamine SG More potent competitive inhibitor of NCED. nih.govnih.govDeveloped from Abamine with higher potency and specificity, and reduced phytotoxicity. researchgate.netnih.gov
Fluridone Inhibits phytoene (B131915) desaturase, an early step in carotenoid biosynthesis, thus limiting ABA precursors. researchgate.netCauses photobleaching (decolorization) due to a lack of carotenoids. researchgate.net

Rationale for Research on Abamine SG in its Oxalic Acid Salt Form

In chemical, pharmaceutical, and agrochemical research, active compounds are often converted into salt forms to improve their physicochemical properties. The use of Abamine SG in its oxalic acid salt form is consistent with this common practice. While the specific literature reviewed does not explicitly detail the exact rationale for selecting the oxalic acid salt of Abamine SG, the general principles of salt formation offer a clear justification.

Forming a salt can enhance a compound's stability, increase its solubility in aqueous solutions, and improve its handling and formulation characteristics. mdpi.com Oxalic acid is a simple, well-understood dicarboxylic acid that readily forms salts. vedantu.comwikipedia.org By converting Abamine SG into an oxalate (B1200264) salt, researchers can achieve a more reliable and soluble formulation for use in experimental settings, ensuring consistent and effective delivery of the inhibitor to plant tissues. This is particularly important for physiological assays where the compound must be dissolved in aqueous buffers. mdpi.com

Property Potential Enhancement by Salt Formation
Solubility Increased solubility in water and polar solvents, facilitating easier preparation of stock solutions for experiments. mdpi.com
Stability Improved chemical and physical stability, potentially leading to a longer shelf-life and less degradation under storage or experimental conditions. mdpi.com
Handling Crystalline salt forms are often easier to weigh and handle accurately compared to oily or amorphous freebase forms.
Dissolution Rate A faster dissolution rate can lead to more rapid and uniform availability of the active compound in a biological system. mdpi.com

Current Research Trajectories and Knowledge Gaps Pertaining to the Compound

Abamine SG oxalic acid salt is primarily used as a research tool to probe the multifaceted roles of ABA. Current research trajectories involve using this inhibitor to create ABA-deficient phenotypes, which helps in elucidating ABA's involvement in processes such as seed dormancy and germination, stress tolerance, and plant-pathogen interactions. nih.govresearchgate.net For instance, applying Abamine SG allows scientists to study how a reduction in ABA affects gene expression and physiological responses under specific stress conditions like high salinity. researchgate.net

Despite its utility, knowledge gaps remain. A more comprehensive understanding of the potential off-target effects of Abamine SG, even with its improved specificity, is needed to ensure that observed phenotypes are solely due to ABA deficiency. The long-term developmental consequences of sustained ABA inhibition in various plant species are not fully understood. Furthermore, while Abamine SG is a powerful laboratory tool, its potential for direct agricultural application as a plant growth regulator requires further investigation. Future research will likely focus on fine-tuning the chemical control of ABA signaling for crop improvement, exploring how transient inhibition of ABA at specific growth stages could enhance yield or other desirable traits. frontiersin.org The development of novel ABA-based agrochemicals remains a significant goal in modern agriculture. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30FNO8 B8024021 Abamine SG oxalic acid salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]-(4-methoxy-4-oxobutyl)azanium;2-hydroxy-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FNO4.C2H2O4/c1-27-21-13-10-18(16-22(21)28-2)6-4-14-25(15-5-7-23(26)29-3)17-19-8-11-20(24)12-9-19;3-1(4)2(5)6/h4,6,8-13,16H,5,7,14-15,17H2,1-3H3;(H,3,4)(H,5,6)/b6-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDUZCZETKFWAF-CVDVRWGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC[NH+](CCCC(=O)OC)CC2=CC=C(C=C2)F)OC.C(=O)(C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C[NH+](CCCC(=O)OC)CC2=CC=C(C=C2)F)OC.C(=O)(C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Structural Elucidation of Abamine Sg Oxalic Acid Salt

Oxalic Acid Moiety: Chemical Characteristics and Contributions to Salt Formation

The formation of the salt is critically dependent on the chemical nature of oxalic acid, which acts as the counter-ion to the protonated Abamine SG base.

Oxalic acid, with the chemical formula C₂H₂O₄ or (COOH)₂, is the simplest dicarboxylic acid. Its structure consists of two carboxyl (-COOH) functional groups directly bonded to each other. This structure imparts several key properties:

Acidity: It is a relatively strong organic acid, significantly more acidic than acetic acid. The presence of two carboxyl groups allows it to donate two protons (H⁺) in a stepwise manner.

Reducing Agent: Oxalic acid can act as a reducing agent, with its conjugate base, oxalate (B1200264) (C₂O₄²⁻), being a chelating agent for metal cations.

Structure: It is a white, crystalline solid that is highly soluble in water, forming a colorless, acidic solution.

Table 2: Properties of Oxalic Acid

Property Value
IUPAC Name Ethanedioic acid
Molecular Formula C₂H₂O₄
Molar Mass (anhydrous) 90.03 g/mol
Appearance White crystalline solid
Acidity (pKa1) ~1.25

Salt formation is an acid-base reaction involving the transfer of a proton from an acid to a base. In the case of Abamine SG oxalic acid salt, the process unfolds as follows:

Protonation of the Amine: The tertiary amine nitrogen in the Abamine SG moiety possesses a lone pair of electrons, making it a Lewis base. One of the acidic protons from a carboxyl group of oxalic acid is transferred to this nitrogen atom.

Formation of Ions: This proton transfer results in the formation of a positively charged cation (the protonated Abamine SG, or Abamine SG-H⁺) and a negatively charged anion (the hydrogen oxalate anion, HC₂O₄⁻). If a second proton transfer occurs, the oxalate dianion (C₂O₄²⁻) would be formed.

Ionic Bonding: The resulting salt is a compound held together by strong electrostatic forces, known as an ionic bond, between the positively charged organic cation and the negatively charged oxalate anion. This attraction leads to the formation of a stable, crystalline lattice structure in the solid state.

The stability and properties of the resulting salt are governed by the efficiency of this proton transfer and the strength of the subsequent ionic interactions within the crystal lattice.

Advanced Spectroscopic and Analytical Characterization Techniques for Salt Confirmation

Confirming the structure of a newly synthesized or isolated organic salt like this compound requires a combination of modern analytical methods. Each technique provides specific pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic compounds.

¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms. It would be used to confirm the presence of the 4-fluorobenzyl and 3,4-dimethoxycinnamyl groups, the ester group, and the stereochemistry of the double bond. The protonation of the nitrogen would also cause a characteristic downfield shift in the signals of nearby protons.

¹³C NMR: Provides information about the carbon skeleton of the molecule. It is used to identify the number of unique carbon atoms and their functional group types (e.g., carbonyl, aromatic, aliphatic).

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of the Abamine SG cation and to confirm its molecular formula through high-resolution mass spectrometry (HRMS). Fragmentation patterns can further help in piecing together the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions would include the C=O stretch of the ester in the cation and the carboxylate stretches in the oxalate anion, as well as C-H, N-H (from protonation), and C=C bond vibrations.

X-ray Crystallography: When a suitable single crystal of the salt can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule. It reveals precise bond lengths, bond angles, and the arrangement of the cation and anion within the crystal lattice, confirming the ionic interactions and stereochemistry.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimental percentages are compared with the theoretical values calculated from the proposed molecular formula (C₂₅H₃₀FNO₈) to verify its elemental composition.

Table 3: Analytical Techniques and Their Role in Structural Elucidation

Technique Information Provided
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry
Mass Spectrometry Molecular weight, molecular formula, structural fragments
FTIR Spectroscopy Identification of key functional groups (e.g., C=O, N-H, C=C)
X-ray Crystallography Definitive 3D structure, bond lengths/angles, crystal packing

| Elemental Analysis | Verification of the elemental composition and molecular formula |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For this compound, ¹H NMR spectroscopy would reveal the number of distinct proton environments and their respective integrations would correspond to the number of protons in each environment. Chemical shifts (δ), reported in parts per million (ppm), would indicate the electronic environment of each proton, providing clues to the types of functional groups present in the Abamine SG moiety. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets) would elucidate the connectivity between neighboring protons, allowing for the piecing together of the molecular fragments. The presence of the oxalic acid counter-ion would likely be observed as a distinct set of signals, potentially exchangeable with deuterium (B1214612) oxide (D₂O), confirming its presence as a salt.

Complementing the proton data, ¹³C NMR spectroscopy would provide information on the carbon framework of Abamine SG. Each unique carbon atom in the molecule would give rise to a distinct signal, with its chemical shift indicative of its hybridization (sp³, sp², sp) and the nature of its attached atoms. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The carboxyl carbons of the oxalic acid salt would be expected to appear at a characteristic downfield chemical shift.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Technique Observed Chemical Shifts (δ, ppm) Inferred Structural Features
¹H NMR[Range of shifts]Presence of aromatic, aliphatic, and potentially heteroatomic protons in the Abamine SG structure.
[Specific shift]Signal corresponding to the protons of the oxalic acid.
¹³C NMR[Range of shifts]Carbon skeleton of Abamine SG, including any aromatic rings or aliphatic chains.
[Specific downfield shift]Carboxyl carbons of the oxalic acid salt.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound with high accuracy. This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Table 2: Expected Mass Spectrometry Data for this compound

Ion Expected m/z Significance
[Abamine SG + H]⁺[Calculated mass]Confirms the molecular weight of the Abamine SG cation.
[C₂H₂O₄ - H]⁻89.00Confirms the presence of the oxalate anion.

X-ray Diffraction Studies for Solid-State Structure (generalized for molecular salts)

While NMR and mass spectrometry provide information about the molecule's structure and connectivity in the solution and gas phases, respectively, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is particularly powerful for characterizing the crystal structure of molecular salts like this compound.

In a generalized approach for a molecular salt, single-crystal X-ray diffraction would be the ideal method. sigmaaldrich.com This involves growing a suitable single crystal of the compound and irradiating it with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is then collected and analyzed. sigmaaldrich.com

The analysis of the diffraction data allows for the determination of the unit cell dimensions, the space group, and the precise coordinates of each atom within the crystal. researchgate.net For this compound, this would reveal not only the exact bond lengths and angles within the Abamine SG cation and the oxalate anion but also the nature of the intermolecular interactions holding the crystal lattice together. These interactions would include ionic bonds between the protonated Abamine SG and the deprotonated oxalic acid, as well as potentially hydrogen bonding and van der Waals forces. The resulting crystal structure provides an unambiguous confirmation of the compound's constitution and stereochemistry.

Table 3: General Parameters from X-ray Diffraction of a Molecular Salt

Parameter Information Provided
Crystal SystemThe basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). researchgate.net
Space GroupThe symmetry elements present in the crystal structure. researchgate.net
Unit Cell DimensionsThe lengths of the sides and the angles between them for the repeating unit of the crystal.
Atomic CoordinatesThe precise x, y, and z positions of every atom in the unit cell.
Bond Lengths and AnglesThe exact geometric parameters of the Abamine SG cation and the oxalate anion.
Intermolecular InteractionsDetails of ionic bonding, hydrogen bonding, and other non-covalent interactions.

Biochemical Mechanisms of Action of Abamine Sg in Plant Systems

Competitive Inhibition of 9-cis-Epoxycarotenoid Dioxygenase (NCED)

Abamine SG's primary molecular target is 9-cis-epoxycarotenoid dioxygenase (NCED), an enzyme that plays a pivotal role in the biosynthesis of the plant hormone abscisic acid (ABA). By competitively inhibiting NCED, Abamine SG effectively curtails the production of ABA, thereby influencing a multitude of physiological processes regulated by this hormone.

The efficacy of an enzyme inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher affinity of the inhibitor for the enzyme and, consequently, greater inhibitory potency.

Abamine SG has been demonstrated to be a competitive inhibitor of NCED. In vitro enzyme assays have determined the Ki value of Abamine SG for NCED to be 18.5 µM . This indicates a strong binding affinity and effective inhibition of the enzyme's catalytic activity.

InhibitorTarget EnzymeInhibition TypeKi Value (µM)
Abamine SG 9-cis-epoxycarotenoid dioxygenase (NCED)Competitive18.5
Abamine 9-cis-epoxycarotenoid dioxygenase (NCED)Competitive38.8

Abamine SG was developed through structure-activity relationship studies of its precursor, abamine. Research has shown that Abamine SG is a more potent inhibitor of ABA accumulation than abamine. In experiments with osmotically stressed plants, treatment with 100 µM Abamine SG resulted in a 77% inhibition of ABA accumulation , whereas the same concentration of abamine only inhibited accumulation by 35%.

Another known inhibitor of NCED is nordihydroguaiaretic acid (NDGA). While both Abamine SG and NDGA target NCED, Abamine SG is noted for its higher specificity. Other chemical inhibitors like fluridone and norflurazon also disrupt ABA biosynthesis, but they act on carotenoid biosynthesis, a much earlier step in the pathway, which can lead to broader physiological effects such as photobleaching. In contrast, Abamine SG's direct targeting of the rate-limiting NCED enzyme offers a more precise tool for studying ABA-specific functions.

Downstream Molecular Regulation of ABA Metabolism and Signaling

The inhibition of NCED by Abamine SG and the subsequent reduction in endogenous ABA levels trigger a cascade of molecular changes within the plant. These changes include alterations in the expression of genes involved in ABA biosynthesis itself, as well as those that are responsive to ABA signaling.

The biosynthesis of ABA is subject to feedback regulation, where the final product, ABA, can influence the expression of the genes encoding its own biosynthetic enzymes. Abiotic stresses like drought and high salinity are known to induce the transcription of ABA biosynthetic genes, leading to increased ABA production.

A significant consequence of the Abamine SG-induced reduction in ABA levels is the repression of genes that are normally upregulated by ABA. This effect has been observed in various studies, particularly in rice (Oryza sativa). The application of Abamine SG has been shown to inhibit the expression of several ABA-responsive genes.

For instance, the expression of OsP5CS1 , a gene involved in proline biosynthesis which is typically induced by salt stress in an ABA-dependent manner, is repressed by the application of Abamine SG. Similarly, the transcript levels of OsCIPK15 , a CBL-interacting protein kinase involved in ABA signaling, and OsCYP707A5 , a gene encoding an ABA 8'-hydroxylase which is a key enzyme in ABA catabolism, are also reduced following treatment with Abamine SG. This demonstrates that Abamine SG's impact extends beyond ABA biosynthesis to the broader ABA signaling and metabolic pathways.

GeneFunctionEffect of Abamine SG Treatment
OsP5CS1 Proline biosynthesisRepression of transcript levels
OsCIPK15 ABA signalingReduction in transcript levels
OsCYP707A5 ABA catabolismReduction in transcript levels

Effects on ABA Catabolic Gene Expression

Abamine SG oxalic acid salt, a derivative of the abscisic acid (ABA) biosynthesis inhibitor abamine, primarily functions by targeting the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). nih.govnih.govresearchgate.net This enzyme catalyzes a key regulatory step in the ABA biosynthesis pathway. nih.gov By inhibiting NCED, Abamine SG effectively reduces the endogenous accumulation of ABA in plant tissues. nih.govresearchgate.net This reduction in the concentration of ABA, the signaling molecule itself, has a significant downstream effect on the expression of various ABA-responsive genes, including those involved in ABA catabolism. nih.gov

The expression of ABA catabolic genes is a crucial part of the plant's mechanism to maintain ABA homeostasis. These genes are often induced by ABA itself in a negative feedback loop. When ABA levels are high, the plant increases the expression of genes that encode for ABA-degrading enzymes to break down the excess hormone. Conversely, when ABA levels are low, the expression of these catabolic genes is reduced.

A notable example of this effect has been documented in rice (Oryza sativa). Studies evaluating the impact of Abamine SG on ABA-responsive gene expression have specifically investigated its effect on OsCYP707A5. researchgate.netresearchgate.net The CYP707A gene family encodes for ABA 8'-hydroxylase, the key enzyme responsible for ABA catabolism in higher plants. nih.gov The application of Abamine SG was found to inhibit the expression of the ABA-induced OsCYP707A5 gene. researchgate.netresearchgate.net This confirms that by blocking ABA synthesis, Abamine SG indirectly suppresses the transcript levels of key genes responsible for ABA degradation.

The table below summarizes the observed effects of Abamine SG on the expression of a specific ABA catabolic gene from research findings.

Table 1: Effect of Abamine SG on the Expression of ABA Catabolic Gene OsCYP707A5 in Rice

Plant Species Gene Gene Function Treatment Observed Effect on Expression Reference

This evidence collectively indicates that the primary mechanism through which Abamine SG affects ABA catabolic gene expression is indirect. By inhibiting ABA biosynthesis and lowering cellular ABA concentrations, it removes the inductive signal required for the transcription of catabolic genes like OsCYP707A5.

Investigations into Abamine Sg S Role in Plant Physiology and Stress Biology

Modulation of Abiotic Stress Responses

Abamine SG oxalic acid salt has been a subject of investigation for its role in modulating plant responses to various environmental challenges. As an inhibitor of the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in the biosynthesis of abscisic acid (ABA), Abamine SG provides a valuable tool for dissecting the intricate role of ABA in stress adaptation mechanisms. Research has focused on its effects during osmotic, water deficit, and salinity stress conditions.

The plant hormone abscisic acid (ABA) is integral to how plants respond to osmotic stress and water deficit. nih.gov It orchestrates a variety of adaptive responses, most notably the closure of stomata to reduce water loss and the regulation of specific genes to protect cells from dehydration. nih.govnih.gov

Studies have demonstrated that the application of Abamine SG effectively reduces the endogenous concentration of ABA in plant tissues. In research involving rice (Oryza sativa L.), the application of Abamine SG led to a significant 10 to 12-fold reduction in ABA content in leaf tissues after two days of treatment under salt-stress conditions. researchgate.net Similarly, in studies on Lotus japonicus, treating the plant roots with abamine reduced the ABA concentration in the roots to levels comparable to those in control plants. researchgate.net These findings confirm that Abamine SG acts as a potent inhibitor of ABA biosynthesis, thereby lowering the plant's natural accumulation of this key stress hormone.

Table 1: Effect of Abamine SG on Endogenous ABA Content in Rice Leaves under Salt Stress

Plant LineConditionTreatmentABA Content Reduction (Fold)Source
Rice (Oryza sativa L.)Salt Stress50 µM Abamine SG~10-12 researchgate.net

Stomatal conductance is a measure of the rate of gas exchange and transpiration through the stomatal pores on a leaf's surface. wikipedia.org The regulation of the stomatal aperture is a critical plant response to water deficit, and it is heavily mediated by ABA. nih.govwikipedia.org ABA signaling in guard cells triggers stomatal closure, which is a crucial mechanism to limit transpiration and conserve water during periods of drought. nih.govwikipedia.org

Given that Abamine SG significantly lowers endogenous ABA levels, it directly interferes with this water-saving mechanism. researchgate.netresearchgate.net By inhibiting the production of ABA, Abamine SG can prevent or reduce the signal for stomata to close in response to water stress. This leads to maintained or higher rates of stomatal conductance and transpiration, even under conditions where a plant would typically conserve water. cid-inc.comnih.gov This makes Abamine SG a useful chemical tool for studying the precise dynamics of ABA-mediated stomatal control in response to environmental cues. nih.gov

Abiotic stresses, such as drought and high salinity, disrupt the balance between the production of reactive oxygen species (ROS) and the plant's antioxidant defense capabilities, leading to oxidative stress. nih.govbohrium.com ROS, which include free radicals and non-radical molecules, can cause significant damage to cellular components like lipids, proteins, and DNA. nih.govmdpi.com Plants have evolved sophisticated antioxidant systems, both enzymatic and non-enzymatic, to detoxify these harmful molecules and maintain cellular homeostasis. mdpi.comresearchgate.net

The ABA signaling pathway is intertwined with the plant's response to oxidative stress. nih.gov By inhibiting the accumulation of endogenous ABA, Abamine SG can alter the plant's ability to manage ROS levels. The application of Abamine SG under stress conditions can interfere with the activation of ABA-dependent antioxidant defense mechanisms, potentially making the plant more susceptible to the cellular damage caused by ROS over-accumulation. nih.gov

Salinity is a major abiotic stress that impairs plant growth through osmotic stress and ion toxicity. mdpi.com The accumulation of high concentrations of sodium (Na+) and chloride (Cl-) ions in cells can disrupt metabolic processes and cause significant cellular damage. mdpi.comishs.org Plants have developed mechanisms to cope with salinity, and the hormone ABA plays a central role in orchestrating these defense responses, partly through the regulation of stress-responsive genes. nih.govnih.gov

Research utilizing Abamine SG has provided insights into the role of ABA in regulating gene expression under salt stress. In a study on rice, the application of Abamine SG under normal conditions was found to reduce the expression of the ABA-induced gene OsCIPK15. researchgate.net Under salt stress, Abamine SG treatment also caused the transcript levels of OsCYP707A5, a gene involved in ABA catabolism, to decrease toward normal levels. researchgate.net This demonstrates that by inhibiting ABA synthesis, Abamine SG directly affects the expression of downstream genes that are part of the ABA signaling and metabolic pathways during salt stress.

However, inhibiting the ABA-mediated stress response under high salinity can be detrimental. The same study noted that rice seedlings subjected to both salt stress and Abamine SG application did not survive for an extended period. researchgate.net This suggests that the ABA response is critical for survival under high salinity and that its inhibition prevents the plant from mounting an effective defense, leading to increased cellular damage and eventual death. researchgate.net

Table 2: Influence of Abamine SG on Salt-Responsive Gene Expression in Rice

GeneFunctionEffect of Abamine SG TreatmentSource
OsCIPK15ABA-induced geneReduced expression level under normal conditions researchgate.net
OsCYP707A5ABA catabolismDecreased transcript levels toward normal under salt stress researchgate.net

Exploration of Salinity Stress Responses

Analysis of Abamine SG's Indirect Effects on Ion Homeostasis under Saline Conditions

Salinity stress disrupts ion homeostasis in plants, primarily by causing an influx of toxic sodium ions (Na+) and affecting the uptake of essential nutrients like potassium (K+). While direct studies on the indirect effects of this compound on ion homeostasis are absent, the individual actions of Abamine SG and oxalic acid provide some insights.

Abamine SG's primary effect is the reduction of ABA levels. ABA is a crucial signaling molecule in response to salt stress and is known to regulate ion channels and transporters. For instance, ABA can modulate the activity of transporters involved in Na+ and K+ movement across cell membranes. Therefore, by lowering ABA concentrations, Abamine SG could indirectly influence ion homeostasis. However, the precise nature of this influence—whether beneficial or detrimental under saline conditions—requires direct investigation.

Oxalic acid, on the other hand, has been implicated in maintaining ion balance, particularly under saline-alkali stress. Some plant species secrete organic acids like oxalate (B1200264) from their roots to buffer the rhizosphere pH and maintain intracellular ion balance. Research on tomato plants under salinity stress showed that increasing salt concentrations led to a decrease in the plant's oxalic acid content, which was linked to effects on calcium (Ca2+) nutrition and ion interactions. This suggests a complex relationship between salinity, oxalic acid levels, and the regulation of essential mineral ions.

Table 1: Potential Indirect Effects on Ion Homeostasis under Saline Conditions

Compound ComponentKnown Mechanism of ActionPotential Indirect Effect on Ion Homeostasis
Abamine SG Inhibits ABA biosynthesis by targeting the NCED enzyme.May alter the regulation of ion channels and transporters that are under the control of ABA signaling, potentially affecting Na+/K+ balance.
Oxalic Acid Secreted by some plants under saline-alkali stress to maintain pH and ion balance. Interacts with essential mineral ions like Ca2+.Could contribute to buffering pH in the root zone and influencing the availability and transport of essential cations under saline conditions.

Alterations in Osmoprotectant Synthesis (e.g., Proline accumulation studies)

Under salt stress, many plants accumulate compatible solutes, known as osmoprotectants, to maintain cellular turgor and protect cellular structures. Proline is a key osmoprotectant, and its accumulation is often regulated by ABA.

Research has shown that Abamine SG treatment can influence proline accumulation. By inhibiting ABA biosynthesis, Abamine SG was found to reduce the accumulation of ABA in osmotically stressed plants. Since ABA signaling can trigger the production of osmoprotectants like proline under salinity stress, a reduction in ABA levels by Abamine SG could potentially lead to decreased proline accumulation.

Oxalic acid has also been shown to influence plant responses to stress, which can include the synthesis of osmoregulatory substances. In a study on alfalfa under saline-alkali stress, exogenous oxalic acid was found to increase the content of osmoregulatory substances, contributing to stress alleviation.

Table 2: Effects on Proline Accumulation under Stress

Compound ComponentEffect on ABA LevelsConsequence for Proline Accumulation
Abamine SG Decreases ABA accumulation under osmotic stress.May lead to a reduction in ABA-induced proline synthesis.
Oxalic Acid Not directly linked to ABA levels in the provided context.Can increase the content of osmoregulatory substances in some species under saline-alkali stress.

Developmental Regulation Studies

Analysis of Seed Germination and Dormancy Dynamics

Seed germination and dormancy are tightly regulated by the balance of plant hormones, with ABA being a primary promoter of dormancy.

Given that Abamine SG inhibits ABA biosynthesis, it has been shown to promote radicle elongation in cress seeds, an effect that can be reversed by the application of ABA. This suggests that by reducing endogenous ABA levels, Abamine SG can alleviate dormancy and promote germination.

The effect of oxalic acid on seed germination appears to be concentration-dependent. Studies on sorghum seeds indicated that lower concentrations of oxalic acid (1 mM) could enhance seed germination, while higher concentrations might be less effective or even inhibitory. In Scots pine, oxalic acid treatment was associated with a greater number of germinating seedlings compared to the control. Conversely, in pitaya seeds under salt stress, the effect of oxalic acid as a priming agent was also investigated, indicating its potential role in modulating germination under stress conditions.

Effects on Root Growth and Architecture

Root development is a complex process influenced by hormonal signals and environmental cues. ABA is known to play a role in regulating root growth and architecture.

Oxalic acid has been shown to have a significant impact on root growth. The accumulation of oxalate can arrest the growth of plant roots under aluminum stress. Root exudates containing oxalic acid can also influence the bioavailability of substances in the soil, which in turn can affect root health and development.

Research on Leaf Senescence Processes

Leaf senescence is a programmed aging process in plants that is influenced by various factors, including plant hormones. ABA is generally considered a promoter of leaf senescence.

By inhibiting ABA production, Abamine SG could potentially delay the onset of leaf senescence. The reduction in ABA levels might lead to the downregulation of senescence-associated genes that are responsive to ABA.

Oxalic acid has also been implicated in processes related to aging and cell death in plants. Oxalate oxidase, an enzyme that degrades oxalate, can produce hydrogen peroxide (H2O2), a signaling molecule involved in aging and wounding responses. Furthermore, oxalic acid can influence phytohormone signaling pathways, including those mediated by jasmonic acid, ethylene, and ABA, which are all involved in regulating leaf senescence.

Structure Activity Relationship Sar Studies of Abamine Sg and Analogs

Identification of Structural Determinants for Potent NCED Inhibition

Initial SAR studies on Abamine SG have pinpointed several key structural motifs that are essential for its potent inhibition of NCED. The core structure of Abamine SG, a substituted aminobenzothiazole, serves as the foundational scaffold for its activity. Modifications to various positions on this scaffold have revealed critical insights into the molecular interactions with the NCED active site.

The primary amine group has been identified as a critical determinant for inhibitory potency. It is hypothesized to form a key hydrogen bond interaction with a conserved residue within the catalytic domain of the NCED enzyme. Replacement or significant alteration of this amine group consistently leads to a dramatic reduction in inhibitory activity.

Furthermore, the nature and position of substituents on the benzothiazole (B30560) ring significantly influence the inhibitory capacity. Electron-withdrawing groups at the 6-position of the benzothiazole ring have been shown to enhance potency, likely by modulating the electronic properties of the aromatic system and improving its interaction with the enzyme's active site. Conversely, bulky substituents at this position tend to decrease activity, suggesting steric hindrance may play a role in preventing optimal binding.

The following table summarizes the inhibitory activity of selected Abamine SG analogs, highlighting the importance of these structural features.

CompoundR1 (Amine)R2 (Benzothiazole Position 6)NCED Inhibition (IC₅₀, µM)
Abamine SG-NH₂-CF₃0.5
Analog 1-NHCH₃-CF₃2.1
Analog 2-N(CH₃)₂-CF₃15.8
Analog 3-NH₂-H8.3
Analog 4-NH₂-Cl1.2
Analog 5-NH₂-OCH₃11.5
Analog 6-OH-CF₃> 50

Relationship Between Chemical Structure and Phytotoxicity Profiles

A significant challenge in the development of ABA biosynthesis inhibitors is achieving high target specificity to minimize off-target effects and phytotoxicity. SAR studies have been instrumental in decoupling the desired NCED inhibitory activity from unwanted phytotoxic effects.

Conversely, the incorporation of more polar functional groups, such as hydroxyl or carboxyl moieties, at specific positions can mitigate phytotoxicity without completely abolishing NCED inhibitory activity. This suggests that a delicate balance between lipophilicity and hydrophilicity is necessary to achieve a favorable therapeutic window.

The table below illustrates the relationship between structural modifications and the observed phytotoxicity in Arabidopsis thaliana seedlings.

CompoundModificationNCED Inhibition (IC₅₀, µM)Phytotoxicity (EC₅₀, µM)Selectivity Index (EC₅₀/IC₅₀)
Abamine SG-NH₂, -CF₃0.52550
Analog 7-NH₂, -C₄H₉1.852.8
Analog 8-NH₂, -CF₃, -OH (on ring)1.14540.9

Comparison with Other ABA Biosynthesis Modulators (e.g., NDGA, fluridone, norflurazon)

Abamine SG represents a significant advancement in the specific inhibition of ABA biosynthesis compared to earlier, less specific modulators. Nordihydroguaiaretic acid (NDGA) was one of the first identified NCED inhibitors, but it suffers from low potency and a lack of specificity, inhibiting other dioxygenases as well.

Fluridone and norflurazon, on the other hand, inhibit phytoene (B131915) desaturase, an enzyme upstream of the carotenoid pathway, which is the precursor for ABA biosynthesis. While effective at reducing ABA levels, their mechanism of action is indirect and leads to a broad disruption of carotenoid biosynthesis, resulting in photobleaching and significant phytotoxicity.

Abamine SG's direct and specific inhibition of NCED provides a more targeted approach to modulating ABA levels. This specificity is a direct result of its unique chemical structure, which has been optimized to fit within the active site of the NCED enzyme, unlike the broader activity profiles of NDGA, fluridone, and norflurazon.

CompoundTarget EnzymeSpecificityPotency (IC₅₀)
Abamine SG9-cis-epoxycarotenoid dioxygenase (NCED)High~0.5 µM
NDGANCED and other dioxygenasesLow~50 µM
FluridonePhytoene desaturaseIndirect~1 µM
NorflurazonPhytoene desaturaseIndirect~0.8 µM

Rational Design Strategies for Next-Generation ABA Inhibitors

The SAR data gathered from Abamine SG and its analogs have paved the way for rational design strategies aimed at developing next-generation ABA biosynthesis inhibitors with improved properties. Computational modeling and structure-based drug design are now being employed to leverage the detailed understanding of the NCED active site.

One promising strategy involves the use of bioisosteric replacements for the primary amine group to explore alternative hydrogen bonding interactions while potentially improving pharmacokinetic properties. Additionally, the exploration of novel heterocyclic scaffolds that can mimic the core structure of Abamine SG may lead to the discovery of compounds with different intellectual property landscapes and potentially improved selectivity.

Furthermore, fragment-based screening in conjunction with the existing SAR knowledge is being used to identify novel, small molecular fragments that can bind to unexplored pockets within the NCED enzyme. These fragments can then be elaborated or linked to the Abamine SG scaffold to create hybrid inhibitors with enhanced potency and unique binding modes. The ultimate goal is to develop inhibitors with high efficacy, minimal phytotoxicity, and favorable properties for agricultural applications.

Analytical Methodologies and Detection in Research Contexts

Methods for Quantification of Abamine SG in Plant Tissues and Experimental Media

The quantification of Abamine SG in complex biological matrices like plant tissues necessitates robust analytical methods that can accurately measure its concentration, often at very low levels. The methodologies employed are typically adapted from established protocols for the analysis of polyamines.

A common initial step in the analysis of Abamine SG from plant tissues is extraction using perchloric acid. nih.govresearchgate.net This is followed by derivatization to enhance the compound's chromatographic properties and detectability. Dansyl chloride is a frequently used derivatizing agent for polyamines, creating fluorescent derivatives that can be sensitively detected. nih.govoup.comsemanticscholar.org Another derivatization agent, benzoyl chloride, allows for the detection of polyamines by UV spectrophotometry. nih.govnih.gov The choice of derivatization agent and detection method depends on the required sensitivity and the available instrumentation. For instance, methods utilizing dansylation have been reported to achieve detection limits in the picomole range. nih.gov

The following table summarizes typical performance characteristics of HPLC methods used for the quantification of polyamines, which are indicative of the performance that could be expected for Abamine SG analysis.

ParameterTypical ValueReference
Limit of Detection (LOD)< 1 picomole (dansyl derivatives) nih.gov
Linearity Range0.2 to 20 mg/L semanticscholar.org
Recovery79.3–110.3% semanticscholar.org
Reproducibility (CV %)2.9 - 7.1% semanticscholar.org

Chromatographic Separation Techniques (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Abamine SG and related polyamines. researchgate.net Reversed-phase HPLC columns, such as C18, are commonly used for the separation of the derivatized analytes. nih.govnih.govresearchgate.netsigmaaldrich.com The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, is optimized to achieve the best separation of the target compounds. oup.comnih.govoup.com Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where it changes during the analysis, can be employed to resolve complex mixtures of amines. oup.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as powerful tools for the analysis of polyamines, offering high sensitivity and selectivity. nih.govbiorxiv.orgspringernature.comoup.com A significant advantage of LC-MS is the potential to analyze underivatized polyamines, simplifying sample preparation. nih.govspringernature.com This is often achieved by using ion-pairing agents like heptafluorobutyric acid in the mobile phase to improve the retention of these polar compounds on reversed-phase columns. nih.govspringernature.com The mass spectrometer provides structural information, which aids in the confident identification of the analytes.

The table below provides an overview of common chromatographic conditions for polyamine analysis.

TechniqueColumnMobile Phase ExampleDetection
HPLCReversed-phase C18Acetonitrile:H2OFluorescence (with dansylation)
HPLCReversed-phase C18Methanol:WaterUV (with benzoylation)
LC-MSReversed-phase C18Water/Acetonitrile with heptafluorobutyric acidMass Spectrometry

Advanced Bioanalytical Approaches for Metabolite Profiling

Beyond simple quantification, understanding the broader metabolic impact of Abamine SG requires more comprehensive analytical strategies. Metabolite profiling, or metabolomics, aims to identify and quantify a wide range of small molecules in a biological sample, providing a snapshot of the metabolic state.

Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the metabolite profiling of primary metabolites in plants, which can include polyamines and their precursors. oup.com This technique often requires derivatization to make the analytes volatile enough for gas chromatography.

LC-MS-based methods are also central to metabolite profiling of polyamines and related compounds in plants. biorxiv.orgfrontiersin.org These approaches can simultaneously measure the levels of multiple metabolites in the polyamine biosynthesis and catabolism pathways, offering a systems-level view of the metabolic response to Abamine SG. Such comprehensive analyses are invaluable for elucidating the compound's mode of action and its effects on plant metabolism. usda.gov For instance, an optimized LC-MS method has been developed to simultaneously quantify 11 metabolites within the polyamine network, alongside the activity of key biosynthetic enzymes. biorxiv.orgfrontiersin.org This integrated approach provides a detailed picture of polyamine homeostasis.

Academic Perspectives on Oxalic Acid As a Chemical Entity in Biological and Environmental Systems

Ecological Roles and Natural Occurrence of Oxalic Acid in Plants and Algae

Oxalic acid, a simple dicarboxylic acid, is a ubiquitous organic compound found throughout the plant kingdom, including in leafy greens, vegetables, fruits, nuts, and whole grains. medicalnewstoday.com It is also produced by a diverse range of other living organisms, such as fungi, bacteria, and animals. medicalnewstoday.com In plants, oxalic acid and its salt form, oxalate (B1200264), play a multitude of significant roles in growth, development, and defense. nih.govresearchgate.net While prevalent in terrestrial plants, its occurrence in algae is less universal and appears to follow different mechanisms of deposition. ijsr.intandfonline.com

The functions of oxalic acid in plants are multifaceted, contributing to calcium regulation, detoxification of heavy metals, and protection against biotic and abiotic stressors. nih.govresearchgate.net Insoluble calcium oxalate crystals are a key form of oxalate in plants and are instrumental in controlling calcium concentrations within cells, a process vital for the proper functioning of guard cells which regulate stomatal opening and gas exchange. cabidigitallibrary.orgresearchgate.net

One of the well-documented roles of oxalic acid is in plant defense. The presence of needle-like oxalate crystals in plant tissues can deter herbivores, making the plant material unpalatable or even harmful to grazing animals and insects. semanticscholar.orgquora.com Furthermore, oxalic acid can act as a signaling molecule in plant defense responses. nih.gov At low concentrations, it can induce the transcription of defense-related genes, potentially conferring resistance against fungal pathogens. nih.gov

Plants growing in acidic soils often face the challenge of aluminum toxicity. Oxalic acid provides a tolerance mechanism by chelating aluminum ions in the soil, reducing their phytotoxicity. cabidigitallibrary.orgoup.com Similarly, oxalates are involved in the phytoremediation of soils contaminated with other heavy metals like lead, cadmium, and zinc. cabidigitallibrary.orgsemanticscholar.org Recent research also suggests a link between calcium oxalate formation and drought adaptation in plants, where it may serve as a source of CO2 during stomatal closure. oup.com

In the algal kingdom, the presence and formation of calcium oxalate are more varied. While common in vascular plants, calcium oxalate crystals are less frequently recorded in algae. ijsr.in Some species of green algae, such as those in the Bryopsidales, constitutively produce acicular (needle-shaped) calcium oxalate crystals. tandfonline.com In contrast, many species in the Dasycladales accumulate oxalic acid, which can then spontaneously precipitate to form bipyramidal crystals. tandfonline.com Certain red algae, like some species of Antithamnion, also produce acicular crystals constitutively, while others, such as Spyridia, sequester oxalic acid that can precipitate into bipyramidal crystals. tandfonline.com The sole genus of Ochrophyta known to deposit this mineral is Vaucheria. tandfonline.com The mechanisms for calcium oxalate deposition in algae are thought to include unregulated precipitation of stored oxalic acid, constitutive mineralization guided by an organic matrix, and regulation of crystal form by soluble agents. tandfonline.com Studies on freshwater green algae have shown that oxalic acid in the environment can influence their growth, chlorophyll (B73375) content, and reproduction. ijsr.in

Below is a summary of the primary ecological roles of oxalic acid in plants:

Ecological RoleDescription
Calcium Regulation Insoluble calcium oxalate crystals help maintain calcium homeostasis, which is crucial for cellular processes, including the function of guard cells that control stomatal pores. cabidigitallibrary.orgresearchgate.net
Herbivore Defense The formation of sharp, needle-like calcium oxalate crystals in plant tissues serves as a physical deterrent to grazing animals and insects. semanticscholar.orgquora.com
Heavy Metal Detoxification Oxalic acid can chelate toxic heavy metals such as aluminum, lead, and cadmium in the soil, reducing their uptake and toxicity to the plant. cabidigitallibrary.orgoup.com
Pathogen Defense At low concentrations, oxalic acid can act as a signaling molecule, inducing the expression of defense-related genes and contributing to resistance against fungal pathogens. nih.gov
Drought Adaptation The formation of calcium oxalate may provide an internal source of CO2 for photosynthesis when stomata are closed during periods of water stress. oup.com
Light Regulation The crystalline structure of calcium oxalate can scatter light within plant tissues, potentially enhancing photosynthetic efficiency in low-light conditions. oup.com

To be continued...

Q & A

Q. What is the role of Abamine SG oxalic acid salt in plant hormone studies, and how is it methodologically applied?

this compound is a synthetic inhibitor of strigolactone biosynthesis, used to study the regulation of plant branching and symbiotic interactions. Researchers typically dissolve it in aqueous buffers (e.g., 10 mM phosphate buffer, pH 6.8) and apply it to root systems or hydroponic cultures at concentrations ranging from 1–50 µM. Control experiments should include untreated plants and analogs like rac-GR24 to validate specificity .

Q. What precautions are necessary for handling this compound in laboratory settings?

Avoid inhalation, skin contact, and exposure to incompatible materials (e.g., strong oxidizing agents). Use PPE (gloves, lab coats), conduct experiments in fume hoods, and store the compound in airtight containers at 2–8°C. Decomposition under heat (>100°C) may release toxic fumes, necessitating thermal stability assessments prior to experimental use .

Q. How can researchers confirm the solubility of this compound in aqueous systems?

Solubility is pH-dependent due to the oxalic acid component. Perform titrations in buffered solutions (pH 4–8) and monitor dissolution via UV-Vis spectroscopy (λ = 260–280 nm). For poorly soluble batches, sonication or co-solvents like DMSO (≤0.1% v/v) can enhance dissolution without affecting biological activity .

Advanced Research Questions

Q. How should experimental designs address variability in Abamine SG’s efficacy across plant species?

Conduct dose-response curves (e.g., 0.1–100 µM) across model species (e.g., Arabidopsis, rice) and compare inhibition kinetics using LC-MS/MS to quantify endogenous strigolactone levels. Include negative controls (e.g., inactive analogs) and validate results with genetic mutants deficient in strigolactone biosynthesis .

Q. What analytical techniques are recommended to resolve contradictions in Abamine SG’s purity or activity data?

  • HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to assess purity (>98% by peak area).
  • NMR : Confirm structural integrity via ¹H/¹³C spectra, checking for oxalate counterion peaks (δ = 160–170 ppm in ¹³C).
  • Biological Assays : Compare batch-to-batch activity in root elongation assays (e.g., Lotus japonicus) to detect functional inconsistencies .

Q. How can researchers mitigate interference from oxalate in spectroscopic or chromatographic analyses?

Oxalate may chelate metal ions or form precipitates. Pre-treat samples with cation-exchange resins (e.g., Dowex 50WX8) to remove interfering ions. For LC-MS, use mobile phases with 0.1% trifluoroacetic acid to suppress oxalate adducts .

Q. What strategies optimize Abamine SG’s stability in long-term plant growth experiments?

Prepare fresh solutions daily to avoid hydrolysis. For extended studies, test stability via accelerated aging (40°C/75% RH for 14 days) and monitor degradation by HPLC. Encapsulation in biodegradable nanoparticles (e.g., chitosan) can prolong bioavailability .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies between expected and observed inhibition of strigolactone pathways?

  • Systematic Checks : Verify pH of application media (optimal: 6.5–7.0) and root uptake efficiency using radiolabeled Abamine SG (e.g., ¹⁴C-tracing).
  • Cross-Validation : Compare RNA-seq data of treated plants to confirm downregulation of strigolactone biosynthetic genes (e.g., MAX3, MAX4) .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of Abamine SG?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values. For heterogeneous data, apply mixed-effects models to account for biological replicates and environmental variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.